2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate
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Overview
Description
2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of multiple acetyloxy groups attached to a benzyl acetate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products Formed
Hydrolysis: Alcohol and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate involves the hydrolysis of its ester bonds in biological systems. This hydrolysis releases acetic acid and the corresponding alcohol, which can then interact with various molecular targets. The pathways involved in these interactions depend on the specific biological context and the presence of enzymes that catalyze the hydrolysis reaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl acetoxyacetate
- (Acetyloxy)(2-furyl)methyl acetate
- 5-(Acetyloxy)-1-[(acetyloxy)methyl]pentyl acetate
Uniqueness
2-(Acetyloxy)-3-[(acetyloxy)methyl]-5-methylbenzyl acetate is unique due to its specific structure, which includes multiple acetyloxy groups attached to a benzyl acetate core. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its multiple ester groups make it particularly useful in applications where controlled hydrolysis is desired, such as in drug delivery systems.
Properties
IUPAC Name |
[2-acetyloxy-3-(acetyloxymethyl)-5-methylphenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-9-5-13(7-19-10(2)16)15(21-12(4)18)14(6-9)8-20-11(3)17/h5-6H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENUNSLRJHUUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)COC(=O)C)OC(=O)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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